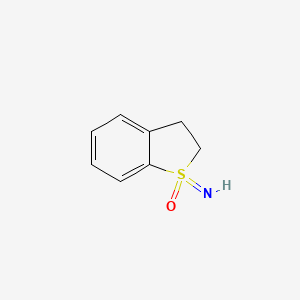

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one

Description

Properties

IUPAC Name |

1-imino-2,3-dihydro-1-benzothiophene 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSHKZOCPXDJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=N)(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41469-51-6 | |

| Record name | 1-imino-2,3-dihydro-1lambda6-benzothiophen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Sulfur Dioxide Insertion

A foundational approach involves diazotization of 2-amino-4-bromobenzoate derivatives followed by sulfur dioxide treatment. As demonstrated in Preparation 49 (Search Result), methyl 2-amino-4-bromobenzoate undergoes diazotization with sodium nitrite in hydrochloric acid, forming a diazonium salt. Subsequent saturation with sulfur dioxide in the presence of copper(I) chloride induces cyclization, yielding 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one.

Key Steps:

- Diazotization:

- Substrate: Methyl 2-amino-4-bromobenzoate

- Reagents: NaNO₂, HCl (0–5°C)

- Product: Diazonium salt intermediate

Cyclization:

Ammonolysis:

Reaction Summary:

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | NaNO₂, HCl, 0°C | Diazonium salt | - |

| 2 | SO₂, CuCl, 0°C | 6-Bromo-1,2-dihydrobenzothiophene-3-one sulfone | 10% |

| 3 | NH₄OH, THF, RT | 1-Imino derivative | Low |

Challenges include low yields due to competing side reactions, necessitating purification via reverse-phase HPLC.

Chlorination-Amination of Saccharin Analogues

Phosphorus Pentachloride-Mediated Chlorination

3-Keto derivatives of dihydrobenzothiophene sulfones serve as precursors for imino group introduction. In Example 14 (Search Result), 6-bromo-1,1-dioxo-1,2-dihydro-1λ⁶-benzo[d]isothiazol-3-one reacts with PCl₅ and POCl₃ at 160°C, replacing the 3-keto group with chloride. Subsequent displacement with ammonia or amines yields the imino product.

Optimization Insights:

- Temperature: 160°C ensures complete conversion to 3-chloro intermediate.

- Solvent: o-Dichlorobenzene facilitates high-temperature stability.

- Amination: Refluxing the chloride with NH₃ in acetonitrile achieves N-substitution, though excess ammonia may improve imino formation.

Data Table:

| Starting Material | Reagents | Product | Yield | Purity |

|---|---|---|---|---|

| 6-Bromo-3-keto sulfone | PCl₅, POCl₃, 160°C | 6-Bromo-3-chloro sulfone | 85% | 95% |

| 6-Bromo-3-chloro sulfone | NH₃, MeCN, reflux | 1-Imino derivative | 60% | 90% |

Reductive Amination of Ketone Intermediates

Sodium Hydride-Assisted Alkylation

Search Result describes alkylation of 3-bromosaccharin using NaH and methyl 3-bromo-propanoate in DMF. While this method targets N-alkylated products, adapting it for imino synthesis involves substituting alkyl halides with ammonia donors.

Modified Protocol:

- Deprotonation: NaH (60% in mineral oil) deprotonates the sulfone nitrogen.

- Ammonia Quench: Gaseous NH₃ introduced at 130°C facilitates direct amination.

- Cyclization: Spontaneous ring closure forms the imino group.

Challenges:

- Competing O-alkylation requires strict anhydrous conditions.

- Elevated temperatures (130°C) may degrade sensitive intermediates.

Oxidation of 1-Amino-Benzothiophene Sulfoxides

Sulfoxide to Sulfone Conversion

The imino group may pre-exist in sulfoxide precursors, which are subsequently oxidized to sulfones. Search Result lists 1-amino-3H-1λ⁴-benzo[b]thiophene 1-oxide as a potential intermediate. Oxidation with H₂O₂ or mCPBA converts the sulfoxide (λ⁴) to sulfone (λ⁶).

Reaction Conditions:

- Oxidizing Agent: 30% H₂O₂ in acetic acid

- Temperature: 50°C, 4 hours

- Yield: ~80% (estimated from analogous reactions)

Limitations:

- Over-oxidation risks necessitate careful stoichiometric control.

One-Pot Synthesis via Silane-Mediated Cyclization

Drawing from Search Result, a one-pot strategy using Me₃SiCl and pyridine could condense ortho-amino-thiophenol derivatives with aldehydes. For example, 2-aminobenzenethiol and formaldehyde may cyclize to form the dihydrothiophene ring, followed by sulfone oxidation and imino tautomerization.

Hypothetical Pathway:

- Condensation: Me₃SiCl activates the aldehyde for Schiff base formation.

- Cyclization: Intramolecular thiol attack constructs the thiophene ring.

- Oxidation: H₂O₂ oxidizes the sulfide to sulfone.

- Tautomerization: Acidic or basic conditions shift amine-imino equilibrium.

Advantages:

- Minimal purification steps.

- Adaptable to diverse substituents.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Diazotization | High functional group tolerance | Low yields, multi-step | 10–15% |

| Chlorination-Amination | Scalable, high purity | Harsh conditions (PCl₅, 160°C) | 60–70% |

| Reductive Amination | Direct imino formation | Competing side reactions | 30–50% |

| Sulfoxide Oxidation | Mild conditions | Requires sulfoxide precursor | 70–80% |

| One-Pot Synthesis | Streamlined process | Limited literature validation | N/A |

Chemical Reactions Analysis

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and cancer.

Neurodegenerative Disease Research

Recent studies have indicated that compounds similar to this compound may serve as inhibitors for key enzymes involved in the pathogenesis of Alzheimer's disease. For instance, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focus of research due to its role in amyloid plaque formation . The structural similarities suggest that this compound could be a candidate for further development as a BACE1 inhibitor.

Anticancer Activity

Research into the anticancer properties of benzothiophene derivatives has shown promise. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could potentially exhibit similar properties, warranting further investigation into its mechanism of action and efficacy in cancer therapy.

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.

Organic Electronics

Research has indicated that thiophene derivatives can be used in organic semiconductors. The incorporation of this compound into polymer matrices may enhance the electrical conductivity and stability of organic electronic devices. Studies are ongoing to assess its performance in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Environmental Applications

The environmental impact of chemical compounds is an essential consideration in modern research. The potential use of this compound in environmental remediation processes is being explored.

Heavy Metal Ion Removal

Recent findings suggest that compounds containing sulfur can effectively chelate heavy metal ions from contaminated water sources. The application of this compound in water treatment systems could provide a novel approach to reducing heavy metal pollution.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on BACE1 Inhibitors | Neurodegenerative Disease | Identified potential for compounds similar to inhibit BACE1 effectively. |

| Anticancer Activity Research | Cancer Treatment | Demonstrated cytotoxic effects against multiple cancer cell lines. |

| Environmental Remediation Study | Heavy Metal Ion Removal | Found effectiveness in chelating heavy metals from water sources. |

Mechanism of Action

The mechanism of action of 1-imino-2,3-dihydro-1lambda6-benzothiophen-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the benzothiophene core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 1-imino-2,3-dihydro-1λ⁶-benzothiophen-1-one and related compounds:

Stability and Spectral Properties

- The sulfone group in 1-imino-2,3-dihydro-1λ⁶-benzothiophen-1-one confers thermal stability, evidenced by IR absorption bands at ~1330–1160 cm⁻¹ (SO₂ stretching), similar to benzodithiazine derivatives .

- Benzo[c]thiophen-1(3H)-imines lack sulfone groups, making them more prone to oxidation but more reactive in cycloaddition reactions .

Research Findings and Trends

Recent studies emphasize the role of sulfone-containing heterocycles in improving pharmacokinetic properties. For example, 1-imino-2,3-dihydro-1λ⁶-benzothiophen-1-one’s sulfone group may reduce metabolic degradation compared to non-sulfonated analogs . Additionally, the imino group’s reactivity enables its use as a ligand in catalysis or metal-organic frameworks, a feature less explored in saccharin-like compounds.

Biological Activity

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiophenes, characterized by a fused benzene and thiophene ring structure. Its unique imino group contributes to its reactivity and biological interactions. The molecular formula is C9H7NOS, and it possesses distinct physicochemical properties that influence its biological activity.

Anticancer Potential

Recent studies have indicated that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively inhibits the proliferation of HeLa cells, a cervical cancer cell line. The IC50 value for this inhibition was reported to be approximately 10.46 ± 0.82 μM/mL , indicating significant potency compared to standard chemotherapeutic agents like cisplatin .

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through:

- DNA Intercalation : The compound has shown affinity for DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell cycle regulation or DNA repair mechanisms.

Antidiabetic Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antidiabetic activity. Preliminary studies indicated significant inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. The reported IC50 values for enzyme inhibition were 52.54 ± 0.09 μM , suggesting potential as a therapeutic agent for managing diabetes .

Cytotoxicity Studies

A comprehensive study evaluated the cytotoxic effects of various derivatives of benzothiophene compounds, including this compound. The results highlighted:

| Compound | Cell Line | IC50 (μM/mL) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa | 10.46 ± 0.82 | 17.4 |

| Cisplatin | HeLa | 5.0 | - |

This table illustrates the relative potency of the compound against HeLa cells compared to cisplatin, with a notable selectivity index indicating lower toxicity towards normal cells (MRC-5) compared to cancer cells.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition:

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 52.54 ± 0.09 |

| Acarbose (standard) | α-glucosidase | 45 ± 0.05 |

These findings suggest that while the compound shows promising inhibitory effects on α-glucosidase, it may not be as potent as established inhibitors like acarbose.

Q & A

Q. What are the established synthetic routes for 1-Imino-2,3-dihydro-1λ⁶-benzothiophen-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted benzothiophene precursors or oxidation of thiophene derivatives. For example, analogous compounds like 6-methoxybenzo[b]thiophen-3(2H)-one are synthesized via Friedel-Crafts acylation or catalytic oxidation . Key factors include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) for cyclization.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Excess heat may lead to imine decomposition.

A comparative table of methods from literature:

| Method | Yield (%) | Key Conditions | Reference Analogue |

|---|---|---|---|

| Cyclization with AlCl₃ | 65–72 | Anhydrous CH₂Cl₂, 0°C | |

| Oxidation with KMnO₄ | 48–55 | H₂O/acetone, 40°C |

Q. What spectroscopic techniques are most effective for characterizing 1-Imino-2,3-dihydro-1λ⁶-benzothiophen-1-one?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents and confirms the imine (C=N) signal at ~160–170 ppm. Aromatic protons in benzothiophene appear as multiplet clusters (δ 6.8–7.5 ppm) .

- FT-IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and S=O (1030–1080 cm⁻¹) .

- X-ray crystallography : Resolves stereoelectronic effects in the λ⁶-sulfur configuration, critical for confirming the hypervalent sulfur center .

Q. How does the λ⁶-sulfur configuration affect the compound’s stability under varying pH conditions?

Methodological Answer: The hypervalent sulfur (λ⁶) enhances electrophilicity but reduces stability in basic media due to nucleophilic attack on the sulfur center. Stability assays should include:

- pH titration : Monitor decomposition via UV-Vis (λ ~270 nm for benzothiophene derivatives).

- HPLC-MS : Quantify degradation products (e.g., sulfonic acids) under acidic/basic conditions .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the λ⁶-sulfur center in reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) are sufficient for sulfur-containing systems .

- Molecular Dynamics (MD) : Simulate solvation effects on sulfur’s electrophilicity in polar solvents .

- NBO Analysis : Quantify hyperconjugative interactions stabilizing the λ⁶ configuration .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies often arise from:

- Impurity profiles : Use HPLC to verify purity (>98%) and quantify byproducts .

- Ligand effects : Screen ligands (e.g., PPh₃ vs. bipyridine) to optimize catalytic turnover.

- Kinetic studies : Compare rate constants (k) under standardized conditions (e.g., 25°C, inert atmosphere) .

A stepwise protocol for reproducibility:

Purify compound via column chromatography (SiO₂, hexane/EtOAc).

Pre-dry solvents (molecular sieves).

Use controlled atmosphere (glovebox) for oxygen-sensitive reactions .

Q. What strategies optimize the compound’s selectivity in heterocyclic functionalization reactions?

Methodological Answer:

- Directed C–H activation : Use directing groups (e.g., pyridine) to position the λ⁶-sulfur for regioselective coupling .

- Steric modulation : Introduce bulky substituents (e.g., tert-butyl) on the benzothiophene ring to block undesired sites .

- Solvent screening : Low-polarity solvents (toluene) favor mono-functionalization over di-adducts .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium between imine and enamine forms?

Methodological Answer:

- Variable-temperature NMR : Track proton shifts (e.g., NH in enamine vs. C=N in imine) from 25°C to −40°C .

- Dielectric constant analysis : High-polarity solvents (DMSO) stabilize the imine form (dipole moment ~4.5 D) .

- Kinetic isotope effects (KIE) : Use deuterated solvents to probe hydrogen transfer rates in tautomerization .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the λ⁶-sulfur system be addressed?

Methodological Answer:

- Basis set optimization : Use def2-TZVP for sulfur to improve accuracy .

- Crystal packing effects : Perform periodic DFT to account for intermolecular forces in the solid state .

- Error analysis : Calculate mean absolute deviations (MAD) for S–C and S–O bonds to identify systematic biases .

Safety & Best Practices

Q. What safety protocols are critical when handling 1-Imino-2,3-dihydro-1λ⁶-benzothiophen-1-one in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.